molecular formula C20H18O2 B12793763 2-(4-Methyl-3-pentenyl)anthraquinone CAS No. 71308-16-2

2-(4-Methyl-3-pentenyl)anthraquinone

Cat. No.: B12793763
CAS No.: 71308-16-2
M. Wt: 290.4 g/mol
InChI Key: NQVBCGTZRWHVSY-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-pentenyl)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an anthracene-9,10-dione core structure with a 4-methyl-3-pentenyl substituent at the 2-position. This compound has a molecular formula of C20H18O2 and a molecular weight of 290.36 g/mol .

Preparation Methods

The synthesis of 2-(4-Methyl-3-pentenyl)anthraquinone typically involves a Diels-Alder reaction between naphtho-1,4-quinone and myrcene (7-methyl-3-methylene-1,6-octadiene). The resulting adduct, 2-(4-methyl-3-pentenyl)-1,4,11,12-tetrahydroanthraquinone, is then oxidized using an oxygen-containing gas in an organic solvent in the presence of a base. The oxidation step is carried out in a solvent mixture containing both a polar and a nonpolar organic solvent, along with a strong inorganic base and an organic base .

Chemical Reactions Analysis

2-(4-Methyl-3-pentenyl)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: It can be reduced to form hydroanthraquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the anthraquinone core, leading to the formation of various substituted anthraquinones.

Common reagents used in these reactions include oxygen-containing gases for oxidation, hydrogen or hydride donors for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original anthraquinone structure .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-pentenyl)anthraquinone involves its interaction with various molecular targets and pathways. As an anthraquinone derivative, it can intercalate into DNA, inhibiting the replication and transcription processes. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells. Additionally, the compound may interact with enzymes and proteins involved in oxidative stress and inflammation, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

2-(4-Methyl-3-pentenyl)anthraquinone can be compared with other anthraquinone derivatives, such as:

  • 1,4-Anthraquinone
  • 1,2-Anthraquinone
  • Anthracene-9,10-quinone

These compounds share the anthraquinone core structure but differ in their substituents and positions. The presence of the 4-methyl-3-pentenyl group in this compound makes it unique, potentially influencing its chemical reactivity and biological activity .

Properties

CAS No.

71308-16-2

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-methylpent-3-enyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-12H,5,7H2,1-2H3

InChI Key

NQVBCGTZRWHVSY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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